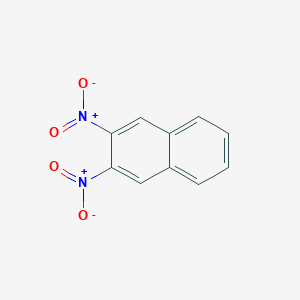

2,3-Dinitronaphthalene

Description

Properties

CAS No. |

1875-63-4 |

|---|---|

Molecular Formula |

C10H6N2O4 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2,3-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H |

InChI Key |

IBKNJPIEUANCFH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

1875-63-4 |

Synonyms |

2,3-Dinitronaphthalene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of Dinitronaphthalenes

Dinitronaphthalenes exhibit positional isomerism based on nitro group placement. Key isomers include:

- 1,3-Dinitronaphthalene (CAS 606-37-1)

- 1,4-Dinitronaphthalene (CAS 602-03-9)

- 1,5-Dinitronaphthalene (CAS 605-71-0)

- 1,8-Dinitronaphthalene (CAS 602-38-0)

- 2,6-Dinitronaphthalene (CAS 24824-26-8)

- 2,7-Dinitronaphthalene

Table 1: Physical Properties of Selected Dinitronaphthalenes

Key Observations :

- Thermal Stability : 2,6-Dinitronaphthalene exhibits a higher melting point (268°C) compared to 1,4-Dinitronaphthalene (170–172°C), likely due to symmetrical nitro placement enhancing lattice stability .

- Electronic Effects : The 2,3-isomer’s adjacent nitro groups create localized electron-deficient regions, while 2,6- and 2,7-isomers display delocalized electron-withdrawing effects across the naphthalene system .

Reactivity Insights :

- This compound undergoes nucleophilic aromatic substitution (e.g., with piperidine in benzene) at a rate influenced by nitro group orientation and solvent polarity .

- 1,4-Dinitronaphthalene is more reactive in electrophilic substitution due to para-directing effects, whereas 2,6- and 2,7-isomers exhibit reduced reactivity in such reactions .

Environmental and Regulatory Considerations

- Toxicity : 1,3-Dinitronaphthalene has been detected in cigarette butt leachate (mean concentration: 43 μg/L), raising concerns about aquatic toxicity .

- Regulatory Status : Dinitronaphthalenes, including 2,3- and 2,6-isomers, are listed under Japan’s PRTR system, necessitating environmental monitoring .

Preparation Methods

Reaction Mechanism and Steps

The synthesis proceeds in three stages:

-

Diels-Alder Adduct Formation : Naphthalene reacts with hexachlorocyclopentadiene under thermal conditions to form a bridged bicyclic adduct.

-

Dinitration : The adduct undergoes nitration using a mixed acid system (HNO₃/H₂SO₄), introducing nitro groups at the 2- and 3-positions. Steric and electronic effects of the chlorinated bridge direct nitration to these positions.

-

Pyrolysis : Heating the dinitrated adduct induces retro-Diels-Alder cleavage, regenerating the naphthalene backbone while retaining the nitro substituents.

This method achieves superior regiocontrol, with yields exceeding 70% in optimized setups. The use of chlorinated cyclopentadiene enhances solubility and stabilizes intermediates, facilitating large-scale production.

Experimental Optimization

Key parameters influencing yield and purity include:

-

Temperature : Pyrolysis at 180–200°C ensures complete cleavage without decomposing the nitro groups.

-

Acid Concentration : A 1:2 ratio of HNO₃ to H₂SO₄ maximizes nitration efficiency while minimizing side reactions.

-

Solvent Selection : Dichloromethane or chlorobenzene improves adduct stability during nitration.

Comparative Analysis of Methods

The table below contrasts the Chudozilov and Diels-Alder approaches:

| Parameter | Chudozilov (1929) | Diels-Alder Method |

|---|---|---|

| Regioselectivity | Low (mixed isomers) | High (≥95% 2,3-isomer) |

| Yield | 15–20% | 70–85% |

| Scalability | Limited | Industrial-scale viable |

| Reaction Complexity | Single-step nitration | Multi-step sequence |

| Key Advantage | Simplicity | Precision and yield |

The Diels-Alder method’s reliance on pre-functionalized intermediates addresses the inherent limitations of direct nitration, making it the preferred route for contemporary applications.

Mechanistic Insights and Challenges

The electronic structure of this compound plays a critical role in its synthesis. Nitro groups are strong meta-directing agents, yet their placement at the 2- and 3-positions in naphthalene creates a steric environment that complicates further functionalization. Theoretical studies suggest that the molecule’s resonance stabilization and charge distribution favor the observed regiochemistry in the Diels-Alder method.

A persistent challenge is the purification of this compound from reaction mixtures. Column chromatography and recrystallization from ethanol/water mixtures are commonly employed, but residual isomers (e.g., 1,5-dinitronaphthalene) may persist at trace levels .

Q & A

Basic: What are the primary laboratory synthesis methods for 2,3-dinitronaphthalene?

Methodological Answer:

this compound can be synthesized via free radical nitration of naphthalene using NO₂ in carbon tetrachloride, which yields unexpected dinitro products even at low conversions . Alternatively, multi-step routes include:

- Dinitration of 1-naphthol followed by dehalogenation using Cu-powder in molten organic acid.

- Peracid oxidation of nitroamine intermediates derived from naphthalene derivatives .

Key challenges involve controlling regioselectivity, as competing isomers (e.g., 1,3- and 1,5-dinitronaphthalene) may form depending on reaction conditions.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

X-ray diffraction provides precise bond distances and angles for nitro group orientation. For this compound:

- Nitro group torsion angles are critical for understanding steric hindrance and electronic delocalization.

- Bond distances (e.g., C-N: ~1.48 Å, N-O: ~1.21 Å) and angles (e.g., O-N-O: ~125°) confirm resonance stabilization .

Computational methods (DFT) complement experimental data to model charge distribution and predict reactivity .

Basic: What spectroscopic techniques characterize this compound’s electronic properties?

Methodological Answer:

- Near-IR Spectroscopy : Detects charge-transfer bands in radical anions, indicating delocalized electronic interactions (H(ab) values ~0.05–0.1 eV) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in aromatic nitro compounds, with absorbance peaks at ~250–300 nm.

- Mass Spectrometry (MS) : Fragmentation patterns distinguish isomers (e.g., 2,3- vs. 1,5-dinitronaphthalene) using nano-HPLC-EI-MS .

Advanced: How do reaction kinetics explain this compound’s nucleophilic substitution behavior?

Methodological Answer:

Kinetic studies with piperidine in benzene reveal:

- Second-order kinetics (rate ∝ [this compound][piperidine]), suggesting a bimolecular mechanism.

- Activation parameters (ΔH‡ ~50 kJ/mol, ΔS‡ ~−120 J/mol·K) indicate a concerted process with significant steric effects .

Contradictions arise when comparing solvent effects; polar aprotic solvents accelerate substitution but may favor competing elimination pathways.

Basic: What analytical methods quantify this compound in environmental samples?

Methodological Answer:

- Chromatography : GC-MS or HPLC-UV (λ = 254 nm) with C18 columns separates isomers using gradient elution (acetonitrile/water) .

- Calibration Standards : 2,3-Dinitrotoluene analogs are used due to structural similarities, requiring validation via spike-recovery tests (±5% error) .

- Detection Limits : Nano-HPLC-MS achieves sensitivities <1 ppb in groundwater .

Advanced: How do computational models predict this compound’s environmental persistence?

Methodological Answer:

- QSAR Models : Correlate nitro group positions with biodegradation half-lives (e.g., EPI Suite predicts t₁/₂ >100 days in soil).

- DFT Calculations : Simulate redox potentials to assess reductive degradation pathways. For example, nitro-to-amine reduction requires E⁰ <−0.3 V vs. SHE .

Contradictions exist between lab data (rapid photolysis under UV) and field studies (persistence in anaerobic sediments) .

Basic: What safety protocols mitigate risks during this compound handling?

Methodological Answer:

- PPE : N95 masks, nitrile gloves, and chemical goggles prevent dermal/ocular exposure (skin sensitization risk: EC₃ ~1%) .

- Storage : Combustible solids must be kept in airtight containers away from reductants (e.g., metal powders) to avoid explosive reactions .

Advanced: How does microfluidic technology enhance this compound synthesis?

Methodological Answer:

Microreactors enable:

- Precise Temperature Control (ΔT ±1°C), reducing side products (e.g., 1,8-dinitronaphthalene contamination <2%).

- Continuous Flow Synthesis : Achieves 85% yield with residence times <5 minutes, compared to batch reactors (50% yield in 1 hour) .

Scalability remains a challenge due to fouling from nitroaromatic intermediates.

Basic: What thermodynamic data are critical for purifying this compound?

Methodological Answer:

- Solubility : Low solubility in ethanol (0.5 g/L at 25°C) favors crystallization.

- Phase Diagrams : Ternary systems (e.g., water/acetone/n-hexane) optimize recrystallization efficiency (purity >99%) .

Advanced: What contradictions exist in mechanistic studies of this compound’s genotoxicity?

Methodological Answer:

- In Vivo SMART Assays : Drosophila melanogaster tests show mutagenicity (p <0.01), but mammalian cell assays (Ames test) report negative results .

- Metabolic Activation : Cytochrome P450-mediated nitro-reduction generates reactive intermediates (e.g., hydroxylamines), which may explain species-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.